N-pentan-2-yl-9H-xanthene-9-carboxamide

Beschreibung

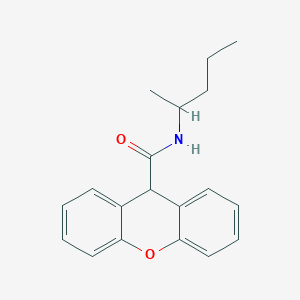

N-Pentan-2-yl-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing heterocycle) substituted at the 9-position with a carboxamide group. The amide nitrogen is further functionalized with a pentan-2-yl group.

Eigenschaften

CAS-Nummer |

349136-88-5 |

|---|---|

Molekularformel |

C19H21NO2 |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

N-pentan-2-yl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C19H21NO2/c1-3-8-13(2)20-19(21)18-14-9-4-6-11-16(14)22-17-12-7-5-10-15(17)18/h4-7,9-13,18H,3,8H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

XMWZVFANUYGTIV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Löslichkeit |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-pentan-2-yl-9H-xanthene-9-carboxamide typically involves the following steps:

Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine, such as pentan-2-amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis of Xanthene Derivatives: Large-scale synthesis of the xanthene core using optimized reaction conditions to ensure high yield and purity.

Automated Coupling Reactions: Use of automated reactors for the coupling of the xanthene derivative with pentan-2-amine, ensuring consistent product quality and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Pentan-2-yl-9H-xanthen-9-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Xanthon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxamid-Gruppe in eine Amin-Gruppe umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Xanthen-Ring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) umfassen.

Hauptprodukte

Oxidation: Xanthon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Halogenierte oder nitrierte Xanthen-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Pentan-2-yl-9H-xanthen-9-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen:

Fluoreszenz: Das Xanthen-Grundgerüst ermöglicht es der Verbindung, Licht zu absorbieren und Fluoreszenz auszustrahlen, was sie für Bildgebungsanwendungen nützlich macht.

Biologische Aktivität: Die Carboxamid-Gruppe kann mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of N-pentan-2-yl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Fluorescence: The xanthene core allows the compound to absorb light and emit fluorescence, making it useful for imaging applications.

Biological Activity: The carboxamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-pentan-2-yl-9H-xanthene-9-carboxamide with analogous xanthene derivatives and carboxamide-containing compounds, based on structural and functional group similarities.

Table 1: Structural Comparison of Xanthene Carboxamides

Key Observations:

Positional Isomerism: The substitution position of the carboxamide on the xanthene scaffold (e.g., 9- vs. 2-position) may influence electronic properties and intermolecular interactions.

Functional Group Impact :

- The pentan-2-yl group introduces steric bulk and hydrophobicity, which could enhance lipid solubility compared to the hydroxyethyl-substituted analog.

- In contrast, hydroxyethyl or ionic groups (e.g., in benzathine benzylpenicillin) improve aqueous solubility, critical for pharmaceutical formulations.

Biologische Aktivität

N-pentan-2-yl-9H-xanthene-9-carboxamide is a compound belonging to the xanthene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and metabolic effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound can be characterized by its xanthene core structure with a pentan-2-yl substituent at the nitrogen atom of the amide group. This structural modification is significant in enhancing its biological properties.

1. Antimicrobial Activity

Research indicates that several xanthene derivatives exhibit antimicrobial properties. This compound has shown efficacy against various bacterial and fungal strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

2. Anticancer Properties

Xanthene derivatives have been extensively studied for their anticancer potential. This compound demonstrated significant cytotoxic effects in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies suggest that it may function through mechanisms distinct from traditional chemotherapeutics, such as intercalation into DNA or inhibition of topoisomerase activity .

3. Metabolic Effects

Recent studies have highlighted the potential of xanthene derivatives in regulating glucose metabolism. This compound was found to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis:

- Effect on Glucose Uptake: The compound enhanced glucose uptake in L6 myotubes, indicating its potential as an AMPK activator.

| Treatment | Glucose Uptake (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 150 |

This activity suggests that this compound may be beneficial in managing conditions like type 2 diabetes by improving insulin sensitivity and glucose utilization .

Case Studies

-

Anticancer Activity Study:

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth, with IC50 values ranging from 25 to 30 µM across different lines, suggesting its potential as a therapeutic agent in oncology . -

Metabolic Regulation:

In a diabetic mouse model, administration of this compound resulted in improved glucose tolerance and increased AMPK phosphorylation in skeletal muscle tissues, supporting its role in metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.